molecular formula C13H14N4O2S B2600948 Ethyl 5-(allylamino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate CAS No. 339014-23-2

Ethyl 5-(allylamino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate

Cat. No.: B2600948
CAS No.: 339014-23-2
M. Wt: 290.34
InChI Key: FKNZCQBDUTYOGK-UHFFFAOYSA-N
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Description

Ethyl 5-(allylamino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of an ethyl ester group, an allylamino group, and a thienyl group attached to a triazine ring. Triazine derivatives are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(allylamino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate typically involves a multi-step process:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as amidines or nitriles with hydrazine derivatives under acidic or basic conditions.

    Introduction of the Thienyl Group: The 2-thienyl group can be introduced via a nucleophilic substitution reaction, where a suitable thienyl halide reacts with the triazine intermediate.

    Allylamino Group Addition: The allylamino group is introduced through an amination reaction, where an allylamine reacts with the triazine derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters, as well as the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the triazine ring or the thienyl group, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the allylamino or thienyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allylamino group can yield N-oxide derivatives, while reduction of the triazine ring can produce dihydrotriazine compounds.

Scientific Research Applications

Ethyl 5-(allylamino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where triazine derivatives have shown efficacy.

    Industry: It is used in the development of agrochemicals and dyes, leveraging its unique chemical properties for enhanced performance.

Mechanism of Action

The mechanism of action of Ethyl 5-(allylamino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-(amino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate: Similar structure but lacks the allyl group.

    Ethyl 5-(allylamino)-3-(phenyl)-1,2,4-triazine-6-carboxylate: Similar structure but with a phenyl group instead of a thienyl group.

    Ethyl 5-(allylamino)-3-(2-furyl)-1,2,4-triazine-6-carboxylate: Similar structure but with a furyl group instead of a thienyl group.

Uniqueness

Ethyl 5-(allylamino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

ethyl 5-(prop-2-enylamino)-3-thiophen-2-yl-1,2,4-triazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c1-3-7-14-12-10(13(18)19-4-2)16-17-11(15-12)9-6-5-8-20-9/h3,5-6,8H,1,4,7H2,2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNZCQBDUTYOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)C2=CC=CS2)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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